2-Bromopropionyl bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cellulose Modification:

- One prominent application of 2-Bromopropionyl bromide involves the preparation of cellulose macroinitiators. These macroinitiators are essentially cellulose molecules modified with a functional group that can initiate polymerization reactions. The process involves the direct acylation of cellulose using 2-Bromopropionyl bromide in an ionic liquid medium, such as 1-allyl-3-methylimidazolium chloride. This modified cellulose can then be used to initiate the polymerization of various monomers, allowing for the creation of novel cellulose-based materials with tailored properties. Source: Sigma Aldrich:

Synthesis of Heterocyclic Compounds:

- 2-Bromopropionyl bromide can be employed in the synthesis of specific heterocyclic compounds, particularly 3-(2-bromopropionyl)-2-oxazolidone derivatives. These heterocyclic structures possess interesting chemical properties and find applications in various research fields, potentially as drug candidates or functional materials. The specific reaction scheme involves the utilization of 2-Bromopropionyl bromide as a key reactant. Source: Fisher Scientific:

Polythiophene Functionalization:

- Another research application involves the preparation of bromoester terminated poly(3-hexylthiophene) using 2-Bromopropionyl bromide. Polythiophenes are a class of conjugated polymers with valuable optoelectronic properties. The incorporation of a bromoester terminal group through 2-Bromopropionyl bromide allows for further functionalization of the polythiophene, enabling the creation of new materials with specific functionalities for applications in organic electronics or solar cells. Source: Sigma Aldrich:

Atom Transfer Radical Polymerization (ATRP):

- 2-Bromopropionyl bromide can also act as a macroinitiator for ATRP, a controlled radical polymerization technique. By incorporating a 2-Bromopropionyl bromide moiety onto a desired polymer chain, it becomes capable of initiating the polymerization of various acrylates through ATRP. This approach allows for the synthesis of well-defined polymers with controlled architecture and properties, valuable for research in areas like polymer science and materials engineering. Source: Sigma Aldrich:

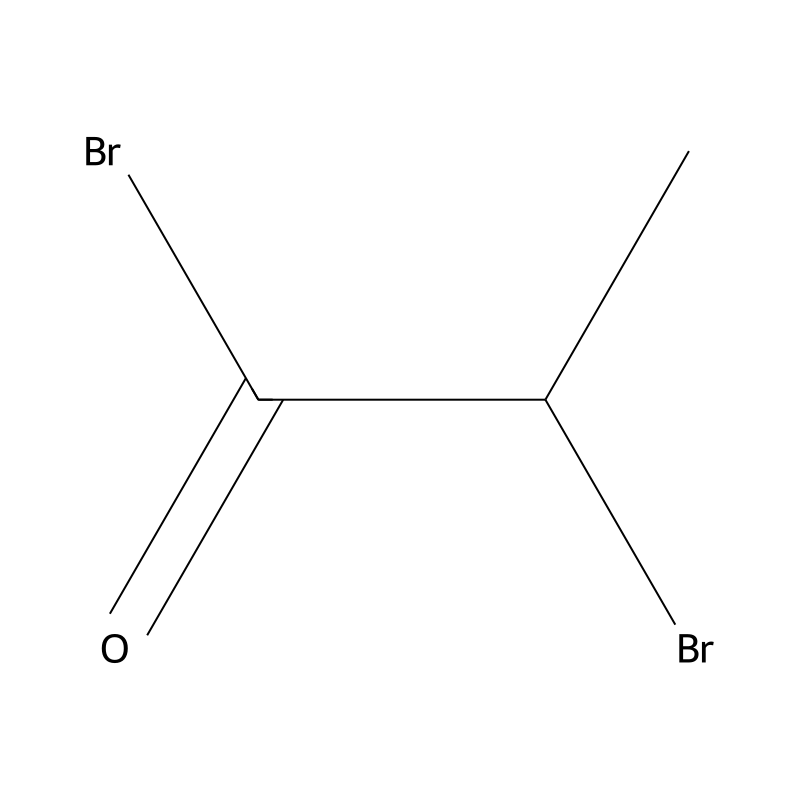

2-Bromopropionyl bromide has the molecular formula C3H4Br2O and a molecular weight of approximately 215.872 g/mol. It is characterized by its colorless to light yellow liquid form and has a density of 2.061 g/cm³. The compound is miscible with solvents such as trichloromethane, diethyl ether, benzene, and acetone, but it is incompatible with water, alcohols, oxidizing agents, and strong alkalis .

The compound is known for its role as a reagent in various chemical transformations, including acylation reactions. Its structure includes two bromine atoms attached to a propanoyl group, making it highly reactive and useful in synthetic chemistry.

- Esterification: It can react with cellulose to form hydrophobic cellulose derivatives through esterification processes. This reaction has been optimized for producing cellulose nanofibrils that exhibit enhanced mechanical properties .

- Acylation: It serves as an acylating agent in the preparation of various derivatives, including 3-(2-bromopropionyl)-2-oxazolidone .

- Polymerization: The compound acts as a macroinitiator for atom transfer radical polymerization of acrylates, facilitating the synthesis of complex polymer architectures .

While specific biological activities of 2-bromopropionyl bromide are not extensively documented, its derivatives have been studied for potential applications in drug development and materials science. The compound's ability to modify cellulose suggests potential uses in biomedical applications where biocompatibility and controlled release properties are essential.

The synthesis of 2-bromopropionyl bromide typically involves the bromination of propanoyl chloride or related compounds. A common method includes:

- Bromination of Propanoyl Chloride: This involves treating propanoyl chloride with bromine in an appropriate solvent under controlled conditions to yield 2-bromopropionyl bromide.

- One-Pot Esterification: A recent study demonstrated a one-pot synthesis method that combines esterification with ultrasonication to produce hydrophobic cellulose nanofibrils efficiently using 2-bromopropionyl bromide .

2-Bromopropionyl bromide is utilized in various applications:

- Preparation of Cellulose Derivatives: It is used to create cellulose macroinitiators that enhance the solubility and processability of cellulose in organic solvents.

- Polymer Chemistry: The compound is integral in synthesizing polymers through radical polymerization techniques.

- Material Science: It contributes to developing materials with specific mechanical properties, such as hydrophobicity and strength.

Several compounds share structural similarities with 2-bromopropionyl bromide, each exhibiting unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Bromoacetyl bromide | C3H4Br2O | Used similarly for acylation but less sterically hindered. |

| 2-Bromoisobutyryl bromide | C4H7Br2O | More sterically hindered; used for polymer synthesis. |

| 3-Bromopropionic acid | C3H5BrO2 | A carboxylic acid derivative; less reactive than the bromide. |

| 4-Bromobutyric acid | C4H7BrO2 | Used in similar applications but with a longer carbon chain. |

The uniqueness of 2-bromopropionyl bromide lies in its specific reactivity profile due to the presence of two bromine atoms adjacent to the carbonyl group, making it a potent reagent for targeted chemical modifications.

XLogP3

GHS Hazard Statements

H302 (91.84%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant